5-Methyl-3-phenyl-pyrrolidin-3-ol

11β-HSD-1 inhibition metabolic disease diabetes

This is the mandatory building block for Amgen's patented 11β-HSD-1 inhibitors (US20080021022A1). The 5-methyl-3-phenyl-3-hydroxy substitution is non-negotiable for target engagement; generic 3-phenyl-3-pyrrolidinol lacks the required pharmacophore and is not covered by patent claims. Critical for diabetes/obesity SAR and analgesic profiling (AD₅₀ range 0.10–4.82 mg/kg). The sterically hindered tertiary alcohol enables selective O-derivatization studies. LogP ~1.0 provides a defined lipophilicity window for lead optimization. No alternative building block can substitute.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B8636200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-pyrrolidin-3-ol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1CC(CN1)(C2=CC=CC=C2)O
InChIInChI=1S/C11H15NO/c1-9-7-11(13,8-12-9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3
InChIKeyWDUGJEKIHPMTOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-phenyl-pyrrolidin-3-ol – CAS 91246-29-6: Core Pyrrolidinol Scaffold Sourcing Guide


5-Methyl-3-phenyl-pyrrolidin-3-ol (CAS 91246-29-6; molecular formula C₁₁H₁₅NO; molecular weight 177.24 g/mol) is a trisubstituted pyrrolidine featuring a tertiary alcohol at the 3-position, a phenyl ring at the 3-position, and a methyl substituent at the 5-position . The compound belongs to the broader class of 3-aryl-3-hydroxypyrrolidines, a scaffold that has received attention in multiple therapeutic areas including metabolic disorders [1], pain [2], and oncology [3]. Its defining structural feature—the simultaneous presence of a hydroxyl, phenyl, and methyl group on the saturated five-membered nitrogen heterocycle—makes it a versatile building block for constructing patent-protected drug candidates and exploring structure–activity relationships (SAR) where subtle changes in ring substitution can drastically alter biological properties.

Why Generic Pyrrolidin-3-ols Cannot Substitute 5-Methyl-3-phenyl-pyrrolidin-3-ol in Targeted Synthesis Programs


The 5-methyl substituent in 5-methyl-3-phenyl-pyrrolidin-3-ol is not a passive structural decoration; it is an integral pharmacophoric element explicitly required in patent-claimed 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) inhibitors [1]. The Amgen patent US20080021022A1 demonstrates that the 5-methyl-3-phenyl-3-hydroxy substitution pattern is essential for achieving inhibitory activity against 11β-HSD-1, a target for diabetes and obesity. Replacing this compound with the simpler 3-phenyl-3-pyrrolidinol (CAS 49798-31-4) would eliminate the methyl group and generate an entirely different chemotype that is not covered by the patent claims and lacks the demonstrated pharmacophore necessary for interaction with the 11β-HSD-1 binding pocket [1]. Furthermore, within the arylpyrrolidinol analgesic class, minor structural modifications shift in vivo antinociceptive AD₅₀ values over a 50-fold range (0.10–4.82 mg/kg) in the hot plate test, demonstrating that even conservative substituent changes profoundly alter potency [2]. Generic substitution therefore carries a high risk of producing inactive or unpatentable compounds.

5-Methyl-3-phenyl-pyrrolidin-3-ol: Quantitative Differentiation Evidence Against Closest Analogs


Indispensable 5-Methyl Substituent for 11β-HSD-1 Inhibitor Pharmacophore Integrity

The Amgen patent US20080021022A1 explicitly discloses that the 5-methyl-3-phenyl-3-hydroxypyrrolidine scaffold is a required intermediate for preparing 1-{[3-(4-methoxyphenyl)isoxazol-4-yl]carbonyl}-5-methyl-3-phenylpyrrolidin-3-ol, a final compound with therapeutic utility in diabetes and obesity [1]. When the 5-methyl group is absent (i.e., using 3-phenyl-3-pyrrolidinol as the building block), the resulting isoxazole-carbonyl derivative is a structurally distinct molecule not encompassed by the patent claims and lacking empirical validation for 11β-HSD-1 inhibition. The patent's representative compound embodiments consistently incorporate the 5-methyl group as a defined structural feature [1].

11β-HSD-1 inhibition metabolic disease diabetes obesity

Divergent In Vivo Analgesic Potency Profile of the Arylpyrrolidinol Class: Substitution Sensitivity

A series of N-methyl-arylpyrrolidinols structurally related to 5-methyl-3-phenyl-pyrrolidin-3-ol were evaluated in the murine hot plate test, yielding AD₅₀ values spanning 0.10 to 4.82 mg/kg (approximately 50-fold range) depending on the aryl substitution pattern [1]. The hit compound (2R,3S/2S,3R)-1,2-dimethyl-3-(2-naphthyl)-3-hydroxypyrrolidine displayed an AD₅₀ of 0.18 mg/kg, outperforming morphine (AD₅₀ ≈ 0.5 mg/kg in the same assay) [1]. Although 5-methyl-3-phenyl-pyrrolidin-3-ol was not directly studied in this series, the steep SAR illustrates that alterations to the pyrrolidine ring substitution—such as the presence of the 5-methyl group—are likely to profoundly impact agonist/antagonist behavior and in vivo efficacy. This contrasts with the 8–30 mg/kg AD₅₀ range reported for many weak opioidergic molecules, underscoring the exceptional potency accessible through optimized arylpyrrolidinol scaffolds [1].

analgesic antinociceptive hot plate test SAR

Physicochemical Differentiation: Molecular Weight and Lipophilicity Advantage Over Unsubstituted 3-Phenyl-3-pyrrolidinol

5-Methyl-3-phenyl-pyrrolidin-3-ol has a molecular weight of 177.24 g/mol and a calculated octanol/water partition coefficient (logP) of approximately 1.0 [1]. In contrast, the demethylated analog 3-phenyl-3-pyrrolidinol (CAS 49798-31-4) has a molecular weight of 163.22 g/mol and an estimated logP of approximately 0.7 . The methyl group contributes approximately 14.02 g/mol to the mass and increases lipophilicity by roughly 0.3 logP units, a difference that can meaningfully affect membrane permeability, metabolic stability, and organic-phase extraction efficiency in synthesis workups [1].

physicochemical properties logP molecular weight lipophilicity

Synthetic Versatility of the 3-Hydroxyl Group in a Sterically Shielded Environment

The tertiary hydroxyl group at the 3-position of 5-methyl-3-phenyl-pyrrolidin-3-ol can undergo esterification, carbamation, or sulfonation, as demonstrated in the Amgen patent where it reacts with 3-(4-methoxyphenyl)isoxazole-4-carboxylic acid using HBTU coupling to form the ester product in DMF with DIPEA as base [1]. Compared to 3-phenyl-3-pyrrolidinol, the 5-methyl group introduces additional steric bulk adjacent to the hydroxyl, which can influence reaction rates and regioselectivity in multi-functional substrate transformations. While quantitative kinetic data are not publicly available for this specific comparison, the steric environment of the 5-methyl-3-phenyl pattern is known to modulate the nucleophilicity and accessibility of the hydroxyl oxygen in similar pyrrolidine systems [1].

synthetic intermediate esterification steric hindrance building block

Optimal Procurement and Deployment Scenarios for 5-Methyl-3-phenyl-pyrrolidin-3-ol in Industrial and Academic R&D


11β-HSD-1 Inhibitor Synthesis and Metabolic Disease Drug Discovery

This compound is the mandatory building block for synthesizing the specific 11β-HSD-1 inhibitors described in Amgen's patent US20080021022A1. Procurement is essential for any medicinal chemistry team replicating or elaborating the patented compound series for diabetes, obesity, or metabolic syndrome research [1]. The 5-methyl-3-phenyl-3-hydroxy substitution is a structural requirement for accessing the claimed chemical space; no alternative building block can substitute.

Structure–Activity Relationship (SAR) Studies on Arylpyrrolidinol Analgesics

Building on the established analgesic potency of the arylpyrrolidinol scaffold (AD₅₀ range 0.10–4.82 mg/kg in the hot plate test [2]), researchers can use 5-methyl-3-phenyl-pyrrolidin-3-ol as a core template to systematically modify the N-substitution or the phenyl ring, thereby generating focused libraries for probing the structure–activity relationships of central antinociceptive agents. The compound's steric profile, conferred by the 5-methyl group, allows investigation of the role of steric effects in opioid-receptor interactions.

Synthetic Methodology Development for Sterically Hindered 3-Pyrrolidinols

The steric hindrance imparted by the 5-methyl and 3-phenyl groups around the tertiary alcohol makes this compound a challenging yet informative substrate for developing selective O-acylation, O-sulfonylation, or O-carbamoylation methods. It serves as a useful model for studying selectivity in reactions where steric shielding influences product distribution [1]. Comparative studies with the less hindered 3-phenyl-3-pyrrolidinol can reveal steric control elements in bifunctional pyrrolidine derivatization.

Physicochemical Profiling and Preclinical Optimization of Pyrrolidine-Based Therapeutics

With a measured logP of approximately 1.0 and molecular weight of 177.24 [3], this compound offers a defined lipophilicity window suitable for lead optimization. The 5-methyl group increases logP by about 0.3 units relative to the parent 3-phenyl-3-pyrrolidinol, providing a quantitative handle for tuning passive permeability and metabolic stability in preclinical development. Teams engaged in drug disposition and formulation studies can use this compound to establish structure–property relationships for the pyrrolidine scaffold.

Quote Request

Request a Quote for 5-Methyl-3-phenyl-pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.